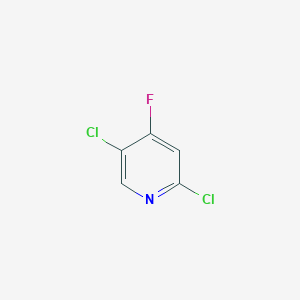![molecular formula C11H10N2O3S B6267662 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1042798-07-1](/img/new.no-structure.jpg)
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a chemical compound belonging to the oxazole family, which is known for its wide spectrum of biological activities. This compound is primarily used for pharmaceutical testing.
Méthodes De Préparation
The synthesis of 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves several steps:
Synthesis of 2-(pyridin-2-yl)ethan-1-ol: This is achieved by reacting 2-bromopyridine with sodium hydride and methyl iodide.
Synthesis of 2-(pyridin-2-yl)ethanethiol: The product from step 1 is reacted with thiophenol and potassium carbonate.
Synthesis of 2-{[(pyridin-2-yl)thio]methyl}-3-methyl-1,2-oxazole: This involves reacting the product from step 2 with 3-methyl-1,2-oxazole and bromine.
Synthesis of this compound: The final step involves reacting the product from step 3 with nitric acid, acetic anhydride, acetic acid, hydrogen peroxide, and sodium bicarbonate.
Analyse Des Réactions Chimiques
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions: Reagents such as bromine, nitric acid, and acetic anhydride are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical testing to evaluate its efficacy and safety as a potential drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can be compared with other similar compounds in the oxazole family:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
1042798-07-1 |
|---|---|
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



